molecular formula C12H12ClN3O B1422291 (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283109-06-7

(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine

Cat. No.: B1422291
CAS No.: 1283109-06-7
M. Wt: 249.69 g/mol
InChI Key: KAXWAWXKAMINMZ-UHFFFAOYSA-N
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Description

(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine (: 1283109-06-7) is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.70 g/mol . This amine-functionalized pyridazine derivative features a chlorophenyl moiety and an ethoxyethylamine side chain, making it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's structure, defined by the SMILES string "NCCOC1=NN=C(C2=CC=C(Cl)C=C2)C=C1", offers multiple sites for chemical modification . Researchers can leverage this molecule as a core building block for the synthesis of more complex compounds, particularly in the development of potential pharmacologically active molecules. Its structural framework is similar to that found in compounds with documented biological activity, suggesting its utility in exploring new therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXWAWXKAMINMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with 4-Chlorophenyl Group:

    Attachment of the Ethylamine Chain: The final step involves the attachment of the ethylamine chain to the pyridazine ring via an ether linkage, which can be facilitated by using an appropriate base and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical modifications, making it valuable in synthetic chemistry.
  • Study of Reaction Mechanisms : Researchers utilize this compound to investigate reaction mechanisms involving heterocycles and aromatic compounds.

Biology

  • Antimicrobial Properties : Studies have indicated that (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be explored for therapeutic applications in inflammatory diseases.

Medicine

  • Therapeutic Agent Development : The compound is under investigation for its potential use as a therapeutic agent against various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific biological targets may lead to the development of novel treatments.
  • Drug Design : As part of drug design studies, this compound can be modified to enhance its efficacy and reduce side effects.

Industry

  • Material Development : In industrial applications, this compound is explored for creating new materials with desired chemical properties.
  • Chemical Processes : The compound can be utilized in the synthesis of other chemicals and materials, contributing to advancements in chemical manufacturing processes.

Uniqueness

The unique combination of the pyridazine ring, 4-chlorophenyl group, and ethylamine chain in this compound imparts distinct chemical reactivity and biological activity compared to other derivatives. This uniqueness enhances its applicability in research and industry.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups.
  • Anti-inflammatory Research :
    • In vivo experiments demonstrated that this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
  • Drug Development Trials :
    • Early-stage trials are exploring the use of this compound as a scaffold for developing new drugs targeting neurological diseases, with promising preliminary results indicating neuroprotective effects.

Mechanism of Action

The mechanism of action of (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Pyridazine vs. Quinazoline Derivatives
  • Target Compound : Pyridazine core with 4-chlorophenyl and ethoxyethylamine substituents.
  • Analog: Quinazoline derivatives (e.g., 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine, 7n from ). Key Differences: Quinazoline (a fused benzene-pyrimidine ring) offers a larger π-system and additional hydrogen-bonding sites compared to pyridazine. Impact: Quinazolines often exhibit enhanced binding to kinase targets due to their planar structure, whereas pyridazine derivatives may favor different receptor interactions .
Pyridazine vs. 1,3,5-Oxadiazine Derivatives
  • Analog : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines ().
    • Key Differences : The 1,3,5-oxadiazine core introduces two nitrogen atoms and a trichloromethyl group, enhancing electronegativity and steric bulk.
    • Impact : Oxadiazines are typically synthesized via dehydrosulfurization (e.g., using I₂/Et₃N), a method distinct from pyridazine synthesis routes. Their trichloromethyl group may improve metabolic stability but reduce solubility .

Substituent Variations

Aromatic Ring Modifications
  • Analog: {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine (CAS 1283108-37-1, ). Key Differences: Replaces 4-chlorophenyl with pyridin-2-yl. The basic pyridine nitrogen may also alter protonation states under physiological conditions .
  • Analog : 6-(4-Methoxyphenyl)pyridazin-3-amine ().

    • Key Differences : Substitutes 4-chlorophenyl with 4-methoxyphenyl.
    • Impact : Methoxy is electron-donating, reducing the aromatic ring’s electronegativity. This could weaken charge-transfer interactions but enhance solubility via polar interactions .
Linker Group Modifications
  • Analog : 6-(4-Chlorophenyl)pyridazin-3-ylamine (CAS 1018127-44-0, ).
    • Key Differences : Replaces ethoxyethylamine with methoxyethylamine.
    • Impact : Methoxy’s smaller size and higher polarity may reduce steric hindrance and increase metabolic oxidation susceptibility compared to ethoxy .

Biological Activity

(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H12ClN3O and features a pyridazine ring substituted with a 4-chlorophenyl group and an ethylamine chain. The unique structural components contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, related pyridazine derivatives have shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
  • Receptor Modulation : It has the potential to modulate receptor activity, affecting signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it was found to be effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Antitumor Activity

Preliminary studies have explored the antitumor potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridazine derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Mechanisms : In a controlled experiment, this compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The compound significantly reduced nitric oxide production, highlighting its potential therapeutic role in inflammatory diseases .
  • Antitumor Activity : A recent study focused on the effects of this compound on human lung cancer cells. Treatment resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed through Annexin V staining assays .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Pyridazine DerivativesVariesAntimicrobial, Antitumor
4-Chlorophenyl CompoundsVariesAntimicrobial
Ethylamine DerivativesVariesAntitumor

This compound stands out due to its unique combination of structural features that enhance its biological activity compared to other similar compounds.

Q & A

Q. What are the optimized synthetic routes for (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine, and how do reaction conditions influence yield?

The synthesis of pyridazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, pyridazin-3-yl ether derivatives can be synthesized via condensation of chloropyridazines with alkoxyethylamines under basic conditions (e.g., triethylamine in toluene) . Optimizing reaction temperature (e.g., 0–10°C for electrophilic substitutions) and solvent polarity (e.g., chloroform for reflux) is critical to minimize side products. Yield improvements (≥80%) are achievable by controlling stoichiometry and using anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Key for confirming the ethoxyethylamine linkage and chlorophenyl substitution pattern. Aromatic protons in the pyridazine ring appear as doublets (δ 7.2–8.5 ppm), while the ethyloxy chain shows triplet/multiplet signals (δ 3.5–4.5 ppm) .
  • HPLC-MS : Essential for purity assessment (>98%) and molecular ion verification (e.g., [M+H]+ at m/z 306.7) .
  • FT-IR : Confirms amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (750 cm⁻¹) .

Q. What preliminary bioactivity assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorometric assays, given pyridazine’s role in ATP-mimetic scaffolds .
  • Antimicrobial activity : Follow CLSI guidelines with agar dilution methods against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Replace the 4-chlorophenyl group with fluorophenyl or methylenedioxyphenyl moieties to assess electronic effects on binding affinity .
  • Linker optimization : Vary the ethyloxy chain length (e.g., propyl vs. ethyl) to evaluate steric hindrance in target pockets .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with activity against COX-2 or 5-HT3 receptors .

Q. What experimental strategies resolve contradictory data in mechanistic studies?

  • Orthogonal assays : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to validate target engagement if initial results conflict .
  • Metabolite profiling : Use LC-HRMS to identify off-target metabolites in hepatic microsomes, which may explain discrepancies between in vitro and in vivo activity .
  • Kinetic analysis : Employ stopped-flow spectroscopy to dissect time-dependent inhibition mechanisms .

Q. How can advanced analytical methods address stability and degradation issues?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), then monitor degradation pathways via UPLC-QTOF .
  • Solid-state stability : Use XRD and DSC to correlate crystallinity with shelf-life under accelerated ICH guidelines .

Q. What computational tools are effective in predicting physicochemical properties?

  • LogP and solubility : Employ Schrödinger’s QikProp or ACD/Labs to estimate partition coefficients and aqueous solubility, critical for pharmacokinetic profiling .
  • pKa prediction : Use MarvinSuite to identify protonation states affecting membrane permeability .

Q. How should researchers design multi-parametric optimization for in vivo studies?

  • Dose-ranging : Apply factorial design (e.g., 2^3 matrix) to vary dose, frequency, and route (oral vs. IP) while monitoring plasma exposure (LC-MS/MS) .
  • Toxicokinetics : Integrate histopathology (e.g., liver/kidney sections) with serum biomarkers (ALT, creatinine) to balance efficacy and safety .

Methodological Notes

  • Contradictions in evidence : The mechanism of pyridazine derivatives remains partially unresolved; prioritize target deconvolution via CRISPR-Cas9 screens or chemoproteomics .
  • Data gaps : Limited data on environmental fate (e.g., biodegradation) warrant OECD 301F testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine
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(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine

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